Metaflumizone
Overview
Description
Metaflumizone is a broad-spectrum semicarbazone insecticide composed of two optical isomers in the ratio E:Z of 90:10 . It is used for the veterinary treatment of fleas and ticks .
Synthesis Analysis
The synthesis of Metaflumizone involves several steps: synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of metaflumizone . The method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .
Molecular Structure Analysis
Metaflumizone is a semicarbazone composed of two optical isomers in the ratio E:Z of 90:10 .
Chemical Reactions Analysis
Metaflumizone has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Physical And Chemical Properties Analysis
Metaflumizone is a semicarbazone broad-spectrum insecticide. It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Scientific Research Applications
Novel Sodium Channel Blocker Insecticide
Metaflumizone operates by inhibiting sodium channels in insects, a mechanism confirmed through studies on larvae and nerve activity blockage in moths. This selective inhibition contributes to its potent insecticidal properties, with minimal mammalian toxicity. Its development was inspired by earlier discoveries in pyrazoline sodium channel blocker insecticides, highlighting an evolutionary step in pesticide science aimed at enhancing safety and effectiveness (Salgado & Hayashi, 2007).
Sublethal Effects on Pests
Research on the diamondback moth, Plutella xylostella, revealed that exposure to sublethal doses of Metaflumizone impacts various biological characteristics, such as pupation rate, pupal period, and fecundity. These findings underscore the broader ecological implications of Metaflumizone application, beyond immediate lethality to pests, affecting their reproduction and development cycles (Zhang, Li, & Gao, 2012).
Discovery and Development
Metaflumizone's discovery as a semicarbazone insecticide marks a significant advancement in the field of pest control. Originating from a pyrazoline lead, its development involved synthesizing and evaluating various compounds, ultimately leading to a product with a favorable toxicological profile and broad-spectrum insecticidal activity (Takagi et al., 2007).
Resistance Mechanisms
Investigations into the resistance mechanisms of the beet armyworm, Spodoptera exigua, to Metaflumizone have highlighted the role of esterases and flavin-dependent monooxygenases (FMOs) in metabolic resistance. These findings are crucial for developing strategies to manage resistance and extend the useful life of Metaflumizone in agricultural settings (Tian, Sun, & Su, 2014).
Inhibition of Honeybee NaV1 Channel
The specificity of Metaflumizone's action on sodium channels was further elucidated through studies on the honeybee NaV1 channel. This research provides insights into the potential environmental impact of Metaflumizone, emphasizing the need for targeted application strategies to protect non-target species such as pollinators (Gosselin-Badaroudine et al., 2017).
Mechanism and Application Status
A comprehensive overview of Metaflumizone, including its discovery, mode of action, toxicological characteristics, and application status, highlights its role in controlling Lepidoptera larvae and some Coleoptera pests. This review provides valuable information on the safe use of Metaflumizone, contributing to its effective and responsible deployment in pest management (Zhang Hong-jie, 2010).
Safety And Hazards
Future Directions
While Metaflumizone has been marketed globally for several years and got registered in India in the year 2009, specifically for the control of DBM on cabbage, to our knowledge, no food safety aspects of Metaflumizone residue on cabbage have ever been reported in the literature in India or elsewhere . Therefore, future research could focus on evaluating the persistence of Metaflumizone on various crops and its risk assessment .
properties
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide | |
CAS RN |
139968-49-3, 852403-68-0 | |
Record name | Metaflumizone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaflumizone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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